molecular formula C4H13ClN2O2S B2888469 N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride CAS No. 1820649-90-8

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride

Cat. No. B2888469
CAS RN: 1820649-90-8
M. Wt: 188.67
InChI Key: NPYYSCKOYYHFDN-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, also known as MESNA, is a water-soluble compound that is commonly used in scientific research. It is a thiol-containing compound that has been used as a protective agent against the toxic effects of chemotherapeutic drugs.

Scientific Research Applications

NDMA Formation from Degradation Products of Fungicides

N,N-Dimethylsulfamide (DMS), a degradation product of the fungicide tolylfluanide, can form N-nitrosodimethylamine (NDMA) during ozonation in the presence of bromide. This reaction involves the transformation of DMS with oxidants like ozone and hydroxyl radicals. The mechanism and kinetics of NDMA formation from DMS have been investigated, highlighting the role of bromide as a catalyst in this process (von Gunten et al., 2010).

Methane Biosynthesis Inhibition

2-(Methylthio)ethanesulfonate analogues, structurally similar to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, have been studied as substrates for the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. These compounds have been evaluated for their ability to inhibit methane biosynthesis, providing insights into microbial methane production pathways (Gunsalus et al., 1978).

Sulfonamide Synthesis

A method for synthesizing primary, secondary, and tertiary alkane-, arene- and heteroarenesulfonamides, related to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, has been developed. This synthesis process avoids the use of hazardous or unstable reagents, enhancing the safety and efficiency of producing various sulfonamides (Ruano et al., 2008).

Protein Kinase Inhibition

Isoquinolinesulfonamides, with structural similarity to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings contribute to the understanding of protein kinase regulation and potential therapeutic applications (Hidaka et al., 1984).

Cyclization Reactions in Organic Synthesis

Cyclic enesulfonamides, including compounds related to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride, have been used in platinum(II)-catalyzed cyclization reactions. This process generates complex heterocyclic ring systems with quaternary-substituted carbon centers, highlighting its utility in organic synthesis (Harrison et al., 2007).

properties

IUPAC Name

N-methyl-2-(methylamino)ethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-9(7,8)6-2;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYSCKOYYHFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride

CAS RN

1820649-90-8
Record name N-methyl-2-(methylamino)ethane-1-sulfonamide hydrochloride
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